RS6212

Cancer Metabolism Lactate Dehydrogenase Inhibitor Potency

RS6212 is a pyridazine-derived LDHA inhibitor with validated target engagement and lack of activity in LDHA-deficient HCT116 cells. Its cyclopenta[c]pyridazin-3-one core appended with a benzo[d]isothiazole dioxide-piperidine moiety distinguishes it from pyrazole-based (GSK2837808A) and quinoline-sulfonamide LDH inhibitors. Ideal for Warburg effect studies, partial LDH inhibition without compensatory metabolic rewiring, and dual glycolysis/OXPHOS targeting (synergistic with rotenone at 50–100 nM). Essential comparator for scaffold-activity relationship studies.

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 2097925-52-3
Cat. No. B2505081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS6212
CAS2097925-52-3
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESC1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
InChIInChI=1S/C20H22N4O3S/c25-19-12-15-4-3-6-17(15)21-24(19)13-14-8-10-23(11-9-14)20-16-5-1-2-7-18(16)28(26,27)22-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2
InChIKeyNLYIQDCNUYJYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RS6212 (CAS 2097925-52-3) LDH Inhibitor Procurement and Research Baseline


RS6212 is a specific small-molecule inhibitor of lactate dehydrogenase (LDH), a central enzyme in cancer cell metabolic reprogramming, with a reported IC50 of 12.03 μM [1]. It was identified through structure-based virtual screening and is characterized as a pyridazine derivative (compound 18) that exhibits anticancer activity across a range of cancer cell lines . Its molecular formula is C20H22N4O3S with a molecular weight of 398.48 g/mol [2].

RS6212 (CAS 2097925-52-3): Why Other LDH Inhibitors Are Not Interchangeable


Lactate dehydrogenase (LDH) inhibitors represent a diverse chemical class with widely varying potency, isoform selectivity, and cellular target engagement profiles. Simple substitution based on the target name is unreliable. For example, the nanomolar potency of GNE-140 (LDHA IC50 ~3 nM) and the micromolar activity of FX-11 (LDHA IC50 23.3-49.27 μM) illustrate a >4,000-fold potency range within the class. Crucially, many LDH inhibitors lack robust validation of on-target cellular activity; RS6212 is distinguished by a well-characterized failure to inhibit proliferation in LDHA-deficient cells, directly confirming its mechanism of action [1]. This experimental validation is essential for studies where off-target or non-specific cytotoxic effects would confound results, making RS6212 a preferred tool for rigorous metabolic research.

RS6212 Quantitative Differentiation: A Head-to-Head Evidence Guide


LDH Enzymatic Inhibition Potency: RS6212 vs. FX-11 vs. NHI-2

RS6212 inhibits LDH with an IC50 of 12.03 μM [1]. This places its potency between the less active FX-11 (IC50 of 23.3 μM in HeLa cells and 49.27 μM in BxPc-3 cells) and the more active NHI-2 (LDHA IC50 of 14.7 μM) .

Cancer Metabolism Lactate Dehydrogenase Inhibitor Potency

Mechanism Validation: On-Target Specificity in LDHA-Deficient Cells

RS6212 failed to inhibit the proliferation of HCT116 colorectal cancer cells that were genetically deficient in LDHA at a concentration of 12.03 μM over 24 hours [1]. This provides direct genetic evidence that its anti-proliferative effect is specifically mediated through LDHA inhibition, a level of target validation not commonly reported for many other LDH inhibitors.

Target Engagement LDHA Isogenic Cell Lines

Synergistic Effect with Mitochondrial Complex I Inhibition

RS6212 demonstrates a quantifiable synergistic effect when combined with rotenone, an inhibitor of mitochondrial complex I. Co-treatment of HCT116 cells with RS6212 (50 nM and 100 nM) and rotenone (50 nM and 100 nM) for 24 hours significantly enhanced the inhibitory effect on cell growth compared to either agent alone [1]. This combination triggered programmed cell death, evidenced by significant PARP cleavage, an effect not observed with RS6212 monotherapy under the same conditions [1].

Combination Therapy Metabolic Synergy Rotenone

RS6212 Optimal Research and Industrial Application Scenarios


Target Validation Studies for LDHA in Cancer Metabolism

RS6212 is optimally suited for experiments requiring definitive evidence of LDHA-dependent effects. Its failure to inhibit proliferation in LDHA-deficient cells at relevant concentrations [1] makes it a superior tool for confirming on-target activity, thereby distinguishing specific metabolic dependencies from general cytotoxicity.

Investigating Synergistic Metabolic Vulnerabilities in Combination Therapy

Researchers designing combination treatment strategies that simultaneously target glycolysis and mitochondrial respiration will find RS6212 uniquely valuable. Its proven synergy with complex I inhibition (e.g., rotenone) to induce apoptosis [2] provides a validated starting point for exploring novel drug combinations that exploit metabolic stress in cancer cells.

Comparative Analysis of LDH Inhibitor Mechanisms

In studies aiming to dissect the differential effects of various LDH inhibitors, RS6212 serves as a critical reference compound. Its well-defined potency (IC50 12.03 μM) and unique synergy profile allow for head-to-head comparisons with more potent (e.g., GNE-140) or less well-validated inhibitors to elucidate structure-activity relationships and functional differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS6212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.